N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide, also known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTC is a thiophene derivative that has been synthesized through various methods.
Wirkmechanismus
N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide exerts its therapeutic effects through various mechanisms, including the inhibition of specific enzymes and receptors. N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide has also been found to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Biochemical and Physiological Effects:
N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide has been found to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the protection of neurons from oxidative stress. N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide has also been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide has limitations, including its toxicity and the need for further optimization of its synthesis method.
Zukünftige Richtungen
The potential therapeutic applications of N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide are vast, and future research should focus on the optimization of its synthesis method, the identification of its molecular targets, and the development of novel therapeutic agents based on N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide. Additionally, further studies are needed to investigate the safety and efficacy of N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide in preclinical and clinical settings.
Conclusion:
N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide is a promising chemical compound that has potential therapeutic applications in various diseases. Its synthesis method has been optimized through various methods, and its mechanism of action has been extensively studied. Future research should focus on the optimization of its synthesis method, the identification of its molecular targets, and the development of novel therapeutic agents based on N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide.
Synthesemethoden
The synthesis of N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide involves the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenyl acetate. This intermediate product is then reacted with 3-aminopropylthiophene-2-carboxamide to form N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide. The synthesis of N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide has been optimized through various methods, including microwave-assisted synthesis, which has been found to be more efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In Alzheimer's disease, N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide has been found to inhibit the formation of amyloid-beta plaques, which are the hallmark of the disease. In Parkinson's disease, N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide has been found to protect dopaminergic neurons from oxidative stress, which is implicated in the pathogenesis of the disease.
Eigenschaften
Molekularformel |
C16H17BrN2O3S |
---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
N-[3-[[2-(4-bromophenoxy)acetyl]amino]propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H17BrN2O3S/c17-12-4-6-13(7-5-12)22-11-15(20)18-8-2-9-19-16(21)14-3-1-10-23-14/h1,3-7,10H,2,8-9,11H2,(H,18,20)(H,19,21) |
InChI-Schlüssel |
KZWSPVFLDALWJM-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.